molecular formula C11H14INO B11175683 N-(butan-2-yl)-3-iodobenzamide

N-(butan-2-yl)-3-iodobenzamide

Cat. No.: B11175683
M. Wt: 303.14 g/mol
InChI Key: PRXSFPATBKFBAW-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-iodobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry and material science. The presence of the butan-2-yl group and the iodine atom in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-iodobenzamide typically involves the iodination of a benzamide precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the benzamide ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding iodobenzoic acid derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as a hydrogen atom.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Iodobenzoic acid derivatives.

    Reduction: Deiodinated benzamide derivatives.

    Substitution: Benzamide derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(butan-2-yl)-3-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the compound can form halogen bonds with target molecules, influencing their activity and function. Additionally, the butan-2-yl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.

    N-(butan-2-yl)-3-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    N-(butan-2-yl)-3-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

N-(butan-2-yl)-3-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine contribute to stronger halogen bonding interactions, making this compound a valuable compound in various research applications.

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

N-butan-2-yl-3-iodobenzamide

InChI

InChI=1S/C11H14INO/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

PRXSFPATBKFBAW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

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